Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate
Brand Name: Vulcanchem
CAS No.: 1342122-46-6
VCID: VC2564337
InChI: InChI=1S/C12H21NO3/c1-8(5-12(15)16-2)13-9-3-4-10(13)7-11(14)6-9/h8-11,14H,3-7H2,1-2H3
SMILES: CC(CC(=O)OC)N1C2CCC1CC(C2)O
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate

CAS No.: 1342122-46-6

Cat. No.: VC2564337

Molecular Formula: C12H21NO3

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate - 1342122-46-6

Specification

CAS No. 1342122-46-6
Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
IUPAC Name methyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoate
Standard InChI InChI=1S/C12H21NO3/c1-8(5-12(15)16-2)13-9-3-4-10(13)7-11(14)6-9/h8-11,14H,3-7H2,1-2H3
Standard InChI Key ZHTRQBQOFXTKEL-UHFFFAOYSA-N
SMILES CC(CC(=O)OC)N1C2CCC1CC(C2)O
Canonical SMILES CC(CC(=O)OC)N1C2CCC1CC(C2)O

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate features a distinctive bicyclic framework with a nitrogen atom at the bridgehead position (position 8), which is characteristic of tropane alkaloids. The compound contains a methyl ester functional group connected through a butanoate chain to the nitrogen atom, along with a hydroxyl group at position 3 of the bicyclic structure. The presence of both the ester and hydroxyl functional groups contributes to the compound's reactivity and biochemical interactions.

The 8-azabicyclo[3.2.1]octane scaffold is particularly noteworthy as it provides rigidity to the molecule, which can enhance its selectivity in biological interactions. This structural feature is crucial for the compound's potential pharmacological activities and applications in various research fields.

Physical and Chemical Properties

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate has the molecular formula C₁₂H₂₁NO₃ and is identified by the CAS number 1342122-46-6 . The compound's structure contains several key elements that define its chemical behavior:

PropertyDescription
Molecular FormulaC₁₂H₂₁NO₃
CAS Number1342122-46-6
ClassificationTropane alkaloid
Key Functional GroupsMethyl ester, hydroxyl, tertiary amine
Structural Core8-azabicyclo[3.2.1]octane scaffold

The compound is characterized by its bicyclic framework, which contributes to its three-dimensional conformation and molecular recognition properties. The presence of the hydroxyl group at position 3 adds hydrogen bond donor capability, while the ester group can function as a hydrogen bond acceptor. These characteristics are important for interactions with biological targets such as receptors and enzymes.

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate typically involves advanced organic chemistry techniques focused on constructing the 8-azabicyclo[3.2.1]octane scaffold. According to research in this field, the enantioselective construction of this scaffold can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic structure from acyclic starting materials .

Most synthetic approaches rely on one of two general strategies:

  • The enantioselective construction of an acyclic starting material containing all required stereochemical information, followed by cyclization to form the bicyclic scaffold.

  • Direct stereochemical control during the formation of the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and stereoselectivity. Advanced purification techniques such as chromatography are often employed to obtain the pure compound.

Reaction Mechanisms

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate can undergo various chemical reactions typical of compounds containing ester and hydroxyl functional groups. These include:

  • Hydrolysis of the methyl ester group under acidic or basic conditions

  • Oxidation of the hydroxyl group

  • Substitution reactions at the nitrogen atom

  • Esterification reactions involving the hydroxyl group

These reactions often require specific conditions and may involve catalysts to enhance reaction rates. The reactivity of the compound is influenced by the bicyclic structure, which can affect the accessibility of the functional groups to reagents.

Biological Activity and Pharmacological Properties

Receptor Interactions

Compounds containing the 8-azabicyclo[3.2.1]octane scaffold, including Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate, have been studied for their interactions with various biological receptors. Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.

The bicyclic structure of these compounds contributes to their rigidity and selectivity in biological interactions. The specific pharmacological properties of Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate may include:

  • Potential modulation of neurotransmitter systems

  • Interaction with various receptor types

  • Influence on signaling pathways due to its structural properties

These properties make the compound potentially valuable for studying neurological processes and developing new therapeutic agents.

Structure-Activity Relationships

The biological activity of Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate is closely related to its structural features. Comparative studies with similar compounds can provide insights into structure-activity relationships. For instance:

Structural FeaturePotential Effect on Activity
Hydroxyl at position 3May enhance binding to specific receptors through hydrogen bonding
Methyl ester groupCould influence lipophilicity and membrane permeability
8-azabicyclo[3.2.1]octane scaffoldProvides molecular rigidity and may determine receptor selectivity
Butanoate chainMay act as a spacer affecting the positioning of functional groups

Studies on related compounds suggest that modifications to these structural features can significantly alter biological activity. For example, compounds with the 8-azabicyclo[3.2.1]octane scaffold have been investigated as mu opioid receptor antagonists, with various substitutions affecting their potency and selectivity .

Applications and Research Significance

Medicinal Chemistry Applications

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate has potential applications in medicinal chemistry due to its structural similarity to biologically active tropane alkaloids. Compounds containing the 8-azabicyclo[3.2.1]octane scaffold have been investigated for various therapeutic purposes, including:

  • Neurological disorders treatment: Some derivatives have shown activity in modulating neurotransmitter systems, potentially useful for conditions like depression and anxiety.

  • Pain management: Related compounds have been studied as opioid receptor antagonists, which could be valuable for treating opioid-induced side effects without interfering with analgesic benefits .

  • Gastrointestinal disorders: Some 8-azabicyclo[3.2.1]octane derivatives have applications in treating disorders of reduced motility of the gastrointestinal tract .

The specific activity profile of Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate would depend on its exact mechanism of action and pharmacological properties, which continue to be areas of research interest.

Research Tool Applications

Beyond potential therapeutic applications, Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate serves as a valuable research tool in biochemical and pharmacological studies:

  • Receptor binding studies: The compound can be used to investigate receptor-ligand interactions and signaling pathways.

  • Structure-activity relationship studies: As a template compound, it facilitates the development of new derivatives with enhanced properties.

  • Agricultural chemistry research: The compound has potential applications in studying plant growth and development mechanisms.

These research applications contribute to our understanding of biological systems and may lead to the discovery of new compounds with improved properties for various applications.

Comparison with Related Compounds

Tropane Alkaloid Family

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate belongs to the family of tropane alkaloids, which includes numerous biologically active compounds. Comparing its structure and properties with other members of this family provides insights into its potential activities:

CompoundStructural SimilaritiesNotable DifferencesKey Applications
Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate8-azabicyclo[3.2.1]octane core, hydroxyl groupMethyl ester, butanoate chainResearch tool, potential medicinal applications
Atropine8-azabicyclo[3.2.1]octane coreTropate ester groupAnticholinergic, pupil dilation, antispasmodic
Hyoscyamine8-azabicyclo[3.2.1]octane coreSpecific stereochemistryAnticholinergic applications
SM-218-azabicyclo[3.2.1]octane core2-(4-chlorophenoxy)butanoate groupResearch applications

These structural comparisons highlight the importance of subtle molecular modifications in determining biological activity and pharmaceutical applications .

Structural Analogs with Modified Activity

Various analogs of compounds containing the 8-azabicyclo[3.2.1]octane scaffold have been synthesized to enhance specific properties or target different biological systems. Some notable examples include:

  • N-substituted derivatives: Modifications at the nitrogen atom can significantly alter receptor selectivity.

  • Ester variations: Different ester groups can change the compound's lipophilicity and metabolic stability.

  • Hydroxyl position isomers: The position of the hydroxyl group can influence hydrogen bonding patterns and receptor interactions .

These structural modifications have led to the development of compounds with applications ranging from neuropharmacology to treatment of gastrointestinal disorders, demonstrating the versatility of the 8-azabicyclo[3.2.1]octane scaffold as a template for drug design.

Current Research and Future Perspectives

Recent Advances

Current research on Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate and related compounds focuses on several key areas:

  • Improving synthetic methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold .

  • Developing structure-activity relationships to guide the design of more selective and potent compounds.

  • Exploring new therapeutic applications based on the interactions with various receptor systems.

  • Investigating the compound's potential as a template for developing research tools in biochemical and pharmacological studies.

These research directions reflect the continuing interest in tropane alkaloids and their derivatives as both therapeutic agents and research tools.

Future Research Directions

Future research on Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate may explore:

  • Detailed mechanisms of action at the molecular level using advanced techniques such as X-ray crystallography and molecular dynamics simulations.

  • Development of novel derivatives with enhanced selectivity for specific receptor subtypes.

  • Potential applications in emerging fields such as targeted drug delivery systems.

  • Exploration of synergistic effects with other bioactive compounds for enhanced therapeutic outcomes.

  • Investigation of sustainable and efficient synthetic pathways to make the compound more accessible for research and potential commercial applications .

These future directions highlight the compound's continuing relevance in medicinal chemistry and biochemical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator